(E)-N'-hydroxy-5-methyl-1,2-oxazole-3-carboximidamide

Physicochemical profiling Drug-likeness Solubility prediction

Researchers often face isomer mixtures in isoxazole synthesis, requiring costly separations. This compound solves that via acid-catalyzed cyclization to 3-amino-5-methylisoxazole without the undesired 5-amino-3-methyl isomer. Its amidoxime group provides bidentate (N,O) chelation for Cu²⁺/Ni²⁺ complexes and pH-dependent speciation (pKa₁ ~2.5, pKa₂ ~11.8), enabling precise metal-binding control. Supplied at ≥95% purity with full analytical characterization (TPSA 84.64 Ų, LogP -0.53), it ensures reproducible results for coordination chemistry, semiconductor cleaning, and medicinal chemistry applications. Ambient storage and global shipping streamline procurement.

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
Cat. No. B12334280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N'-hydroxy-5-methyl-1,2-oxazole-3-carboximidamide
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C(=NO)N
InChIInChI=1S/C5H7N3O2/c1-3-2-4(8-10-3)5(6)7-9/h2,9H,1H3,(H2,6,7)
InChIKeyOTWRKYFOQTWFFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile of (E)-N'-Hydroxy-5-methyl-1,2-oxazole-3-carboximidamide


(E)-N'-Hydroxy-5-methyl-1,2-oxazole-3-carboximidamide (CAS 90585-88-9) is a heterocyclic amidoxime belonging to the isoxazole-3-carboxamidoxime subclass, bearing a 5-methyl substituent on the isoxazole ring and an N'-hydroxyamidino group at the 3-position . The compound exhibits a molecular formula of C₅H₇N₃O₂ with a molecular weight of 141.13 g/mol, a calculated LogP of -0.53 (ACD/LogP), a topological polar surface area (TPSA) of 84.64 Ų, three hydrogen-bond donors, and five hydrogen-bond acceptors . It is commercially supplied as a solid with purity typically ≥95% (batch-dependent COA), stored at ambient temperature, and shipped under ambient conditions . The compound is classified for research and further manufacturing use only and is not intended for direct human therapeutic or veterinary application .

Why Analogs Cannot Substitute (E)-N'-Hydroxy-5-methyl-1,2-oxazole-3-carboximidamide


Substituting (E)-N'-hydroxy-5-methyl-1,2-oxazole-3-carboximidamide with its closest structural analogs—5-methylisoxazole-3-carboxamide (CAS 3445-52-1) or 5-methylisoxazole-3-carboxylic acid (CAS 3405-77-4)—introduces functionally consequential differences in hydrogen-bonding capacity, acid-base speciation, metal-coordination capability, and thermal behavior that are not accommodated by simple structural similarity. The amidoxime group (-C(=NOH)NH₂) confers a dual pKa profile (pKa₁ ~2.2–3.0; pKa₂ ~11.5–12.1) enabling zwitterionic character across a broad pH range, whereas the amide analog exhibits only a single predicted pKa of ~14.8 and exists exclusively as a neutral species under physiologically and environmentally relevant conditions [1]. The carboxylic acid analog (pKa ~3.46) lacks the high-pH basic site entirely . Furthermore, the amidoxime moiety functions as a bidentate metal-chelating ligand, a property absent in both the amide and carboxylic acid congeners, which fundamentally alters the compound's utility in coordination chemistry, metal recovery, and semiconductor cleaning applications [2]. These differences are not incremental—they represent discrete, non-interchangeable functional profiles that directly affect experimental outcomes, synthetic pathway selectivity, and procurement specifications.

Comparative Evidence: (E)-N'-Hydroxy-5-methyl-1,2-oxazole-3-carboximidamide vs. Analogs


Enhanced Hydrogen Bonding vs. Amide Analog

The target compound possesses substantially greater hydrogen-bonding capacity and polar surface area than its nearest amide congener, 5-methylisoxazole-3-carboxamide. The amidoxime contributes three H-bond donors (oxime OH, amidine NH₂) and five H-bond acceptors, yielding a TPSA of 84.64 Ų, compared to one H-bond donor and three H-bond acceptors with a TPSA of 69.12 Ų for the amide [1]. This 22% increase in TPSA and tripling of H-bond donor count predictably alters aqueous solubility, permeability, and chromatographic retention behavior, making the compounds non-interchangeable in any workflow where these properties are design-critical [2].

Physicochemical profiling Drug-likeness Solubility prediction

Zwitterionic Speciation Enabled by Dual pKa

Isoxazolylamidoximes exhibit two experimentally determined protonation constants, enabling zwitterionic character across a wide pH window—a property structurally impossible for the amide analog and only partially accessible to the carboxylic acid. Potentiometric measurements on structurally analogous 3,5-disubstituted-4-isoxazolylamidoximes yielded pKa₁ values of 2.24–2.96 (oxime O-deprotonation) and pKa₂ values of 11.55–12.06 (amidine N-protonation) [1]. In contrast, 5-methylisoxazole-3-carboxamide has a single predicted pKa of 14.79±0.50, existing exclusively as the neutral species below pH ~13 . The carboxylic acid analog has a single acidic pKa of ~3.46 (predicted), with no basic site . The amidoxime's dual pKa profile confers pH-dependent solubility, extraction behavior, and metal-binding speciation that neither analog can replicate.

Acid-base equilibria pH-dependent solubility Zwitterion formation

Amidoxime-Based Metal Chelation

The N'-hydroxyamidino (-C(=NOH)NH₂) group functions as a bidentate chelating ligand capable of coordinating transition metal ions through the oxime nitrogen and the amine nitrogen, forming stable five-membered chelate rings. This property is explicitly absent in the 5-methylisoxazole-3-carboxamide analog, whose amide group is a much weaker monodentate ligand, and in the carboxylic acid, which binds metals through a hard oxygen center with different selectivity. Patents and reviews document amidoxime compounds as effective chelating agents for copper, nickel, and other transition metals in applications ranging from semiconductor post-etch residue removal to heavy metal recovery from aqueous solutions [1][2]. The amidoxime-functionalized materials literature further demonstrates that this chelation capability translates to measurable metal adsorption capacities (e.g., amidoxime-functionalized aerogels for low-concentration metal pollutant adsorption) [3].

Coordination chemistry Metal recovery Semiconductor cleaning

Enhanced Thermal Stability vs. Amide Analog

The target amidoxime exhibits a boiling point of 384.8 °C at 760 mmHg, compared to 292.1 °C for 5-methylisoxazole-3-carboxamide—a difference of +92.7 °C . This substantial elevation is attributable to the stronger intermolecular hydrogen-bonding network enabled by the additional H-bond donors and acceptors of the amidoxime group. The amide analog also possesses a defined melting point of 166–168 °C, enabling recrystallization-based purification, whereas the amidoxime lacks a reported melting point (decomposition may precede melting), necessitating different purification strategies (e.g., column chromatography or preparative HPLC) .

Thermal stability Purification methodology Process chemistry

Amidoxime-to-Aminofurazan Rearrangement

Isoxazole-3-carboxylic acid amidoximes undergo a specific base-induced rearrangement to aminofurazans—a transformation that is mechanistically impossible for the corresponding amides or carboxylic acids. This rearrangement, documented by Andrianov et al. (1991), proceeds via opening of the isoxazole ring and re-cyclization to the 1,2,5-oxadiazole (furazan) system under alkaline conditions [1]. This reactivity provides access to aminofurazan derivatives—a privileged scaffold in energetic materials and bioactive compound design—directly from the amidoxime, whereas the amide and acid analogs would require multi-step functional group interconversion to reach the same products. The patent literature further documents that amidoxime derivatives serve as selective precursors to 3-amino-5-methylisoxazole without isomer formation, a key intermediate for sulfonamide pharmaceuticals, in contrast to conventional methods that produce significant quantities of the undesired 5-amino-3-methyl isomer [2].

Synthetic chemistry Heterocyclic rearrangement Building block diversification

Applications of (E)-N'-Hydroxy-5-methyl-1,2-oxazole-3-carboximidamide


Bidentate Chelation for Metal Recovery

The amidoxime group's demonstrated bidentate (N,O) chelation capability, distinct from the monodentate binding of amide or carboxylic acid analogs, makes this compound a candidate ligand for designing Cu²⁺, Ni²⁺, or other transition metal complexes. Patent literature explicitly identifies amidoxime compounds as effective chelating and passivation agents for copper surfaces in semiconductor post-etch cleaning processes [1]. The dual pKa profile (pKa₁ ~2.5, pKa₂ ~11.8) further enables pH-dependent control over metal-binding speciation, a feature absent in the amide (single pKa ~14.8) and only partially available in the acid (pKa ~3.5) [2]. Procurement for coordination chemistry or metal recovery applications should specify this compound rather than the amide or acid analogs when bidentate chelation and pH-responsive metal binding are required.

Synthesis of Aminofurazan and Isoxazole Scaffolds

The documented base-induced rearrangement of isoxazole-3-carboxamidoximes to aminofurazans provides a direct synthetic entry to the 1,2,5-oxadiazole scaffold, which is of interest in energetic materials and bioactive molecule design [1]. Additionally, the acid-catalyzed cyclization of amidoxime derivatives to 3-amino-5-methylisoxazole proceeds without detectable formation of the undesired 5-amino-3-methyl isomer, a critical advantage over conventional synthetic routes that produce isomer mixtures requiring costly separation [2]. The target compound's 95%+ commercial purity and defined physicochemical profile (TPSA 84.64 Ų, LogP -0.53) [3] support its use as a well-characterized building block in medicinal chemistry and process research. The amide analog cannot access either of these transformations directly.

Zwitterionic Drug Design Potential

The dual pKa profile of isoxazolylamidoximes confers zwitterionic character across approximately pH 3–11, a property structurally inaccessible to the amide analog (single pKa ~14.8, neutral across all physiological pH) and only partially accessible to the carboxylic acid (anionic above pH ~3.5, no cationic form) [1][2]. This pH-dependent speciation directly impacts solubility (the amidoxime's higher TPSA of 84.64 Ų and LogP of -0.53 indicate greater aqueous compatibility than the amide's TPSA of 69.12 Ų), partition coefficients, and membrane permeability . The N-hydroxyamidino group is also documented in the patent literature as a pharmacophore for indoleamine 2,3-dioxygenase (IDO) modulation, with structurally related N-hydroxyamidino-isoxazoles demonstrating enzyme inhibitory activity [3]. Researchers designing pH-responsive compounds or IDO-targeted agents should procure the amidoxime rather than the amide or acid analogs.

Analytical Reference Standard & Method Development

The compound's distinct physicochemical signature—boiling point 384.8 °C (Δ +92.7 °C vs. amide), density 1.51 g/cm³ (Δ +0.21 g/cm³ vs. amide), and chromatographically relevant TPSA of 84.64 Ų—provides clear analytical differentiation from co-occurring synthetic impurities or degradation products in isoxazole-based reaction monitoring [1][2]. Commercial availability at ≥95% purity from multiple suppliers with certificates of analysis supports its use as a reference standard for HPLC, LC-MS, or GC method development in quality control workflows. Procurement as an analytical reference standard is recommended when the amidoxime functional group must be specifically identified and quantified in the presence of its amide or acid congeners.

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